molecular formula C12H13ClN2 B2398137 1-Benzyl-3-chloropyrrolidine-3-carbonitrile CAS No. 1864016-04-5

1-Benzyl-3-chloropyrrolidine-3-carbonitrile

Cat. No.: B2398137
CAS No.: 1864016-04-5
M. Wt: 220.7
InChI Key: AWMXSHLAWFWXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile typically involves the reaction of benzylamine with 3-chloropyrrolidine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-chloropyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-3-chloropyrrolidine-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile depends on its specific application and the target molecules it interacts withThe molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

1-Benzyl-3-chloropyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

    1-Benzyl-3-bromopyrrolidine-3-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

    1-Benzyl-3-iodopyrrolidine-3-carbonitrile: Similar structure but with an iodine atom instead of chlorine.

    1-Benzyl-3-fluoropyrrolidine-3-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which may differ from its halogenated analogs .

Properties

IUPAC Name

1-benzyl-3-chloropyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-12(9-14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMXSHLAWFWXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C#N)Cl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.